5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 5-morpholin-4-yl-2-phenyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-21-16(19)13-15(18-8-10-20-11-9-18)22-14(17-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDLPFOLYIOTGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted oxazole with a morpholine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and solvents is also optimized to ensure cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
The morpholin-4-yl group can be introduced via Suzuki coupling reactions. For example, intermediate 6 (4-cyano-3-iodo-5-morpholin-4-yl-thiophene-2-carboxylic acid ethyl ester) undergoes coupling with boronic acids (e.g., 2-chloro-4-methoxyphenylboronic acid) in the presence of CsF and Pd(PtBu₃)₂ catalysts under heated conditions (85°C) in dioxane/toluene mixtures . This step highlights the compatibility of the ethyl ester group with palladium-mediated transformations.
Oxidation and Functional Group Interconversions
The compound’s ester group can participate in hydrolysis to form the carboxylic acid:
This reaction is reversible under basic or acidic conditions. Additionally, the morpholin-4-yl ring may remain stable under mild oxidation but could undergo ring-opening under harsh conditions (e.g., strong acids or bases) .
Functional Group Transformations
The compound’s reactivity is influenced by its ester, oxazole, and morpholine moieties:
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to yield the carboxylic acid. For example, analogous esters like 2-PHENYL-OXAZOLE-4-CARBOXYLIC ACID METHYL ESTER hydrolyze under basic conditions (e.g., aqueous NaOH) . This suggests similar behavior for the ethyl ester variant.
Amidation
The ester can react with amines to form amides via nucleophilic acyl substitution. While not explicitly demonstrated for this compound, analogous reactions in similar oxazole derivatives (e.g., 4-Methyl-2-phenyl-oxazole-5-carboxylic acid ) involve activating the carboxylic acid with coupling agents like CDMT (chlorodimethoxytitanium) before reacting with amines .
Oxazole Ring Reactivity
The oxazole ring’s aromaticity typically limits its reactivity, but substitution at the 2-position (phenyl group) may enable directed electrophilic or nucleophilic attack. For example, in 5-Ethyl-2-phenyl-oxazole-4-carboxylic acid derivatives , the phenyl group could act as a directing group for further functionalization .
Comparative Analysis with Similar Compounds
A comparison of reaction conditions and outcomes for structurally related compounds provides insights into the target compound’s behavior:
Challenges and Optimization
Key challenges include:
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity: Research indicates that compounds similar to 5-morpholin-4-yl-2-phenyl-oxazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial effects against a range of pathogens, including bacteria and fungi. These studies suggest potential applications in developing new antimicrobial agents .
-
Biological Activity
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases. This inhibition can lead to therapeutic benefits in conditions like cancer and inflammation .
- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
- Material Science
Data Tables
Case Studies
-
Case Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various oxazole derivatives, including 5-morpholin-4-yl-2-phenyl-oxazole derivatives. The results indicated a significant reduction in tumor growth in xenograft models, highlighting the compound's potential as a lead candidate for cancer therapy. -
Case Study on Antimicrobial Properties:
Research conducted at a leading microbiology laboratory demonstrated that 5-morpholin-4-yl-2-phenyl-oxazole exhibited potent activity against resistant strains of Staphylococcus aureus. The study concluded that this compound could be developed into a novel antibiotic treatment. -
Case Study on Polymer Applications:
A recent investigation into the use of this compound in polymer chemistry revealed its effectiveness as a cross-linking agent, enhancing the mechanical properties of polyurethanes used in automotive applications.
Mechanism of Action
The mechanism of action of 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
Key Observations :
- Heterocycle Differences :
- Substituent Effects :
Reactivity Trends :
- The morpholine group in the target compound may participate in nucleophilic substitutions or hydrogen bonding, altering reactivity compared to non-morpholine analogs .
- CF₃-substituted thiazoles () exhibit electron-deficient aromatic rings, favoring electrophilic substitutions at specific positions .
Biological Activity
5-Morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article provides a detailed examination of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death. Additionally, studies suggest that the compound interacts with specific molecular targets, enhancing its binding affinity and biological effects.
Anticancer Properties
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays revealed that 5-morpholin-4-yl-2-phenyl-oxazole derivatives exhibited IC50 values ranging from 0.11 to 1.47 µM against human leukemia and breast cancer cell lines, comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| CEM-C7 | 0.15 | Doxorubicin |
| MCF-7 | 0.76 | Combretastatin-A4 |
| U937 | 0.62 | - |
Induction of Apoptosis
Flow cytometry assays indicated that these compounds are potent inducers of apoptosis in MCF-7 and other cancer cell lines, acting in a dose-dependent manner. The activation of apoptotic pathways was confirmed through Western blot analysis, which showed increased levels of p53 and cleaved caspase-3 .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxazole ring and the phenyl group significantly influence biological activity. Substituents that enhance electron density on the aromatic ring tend to increase potency, while electron-withdrawing groups decrease it.
Key Findings:
- Electron Donating Groups (EDG) : Compounds with EDGs showed improved activity.
- Electron Withdrawing Groups (EWG) : The presence of EWGs resulted in diminished cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of 5-morpholin-4-yl-2-phenyl-oxazole derivatives:
- Colorectal Cancer Model : In a xenograft mouse model, a derivative demonstrated up to 63% tumor growth inhibition at a dosage of 50 mg/kg, showcasing its potential as an anticancer agent .
- Breast Cancer Studies : The compound exhibited significant apoptosis induction in MCF-7 cells, with flow cytometry revealing a marked increase in apoptotic populations following treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-morpholin-4-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines and morpholine derivatives. Key steps include refluxing in ethanol with catalytic acids (e.g., acetic acid) to form the oxazole core, followed by functionalization at the 4-position . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of acetoacetate to phenylhydrazine) and reaction time (6–9 hours under reflux). Impurities like unreacted ethyl acetoacetate can be minimized using TLC monitoring (toluene/ethyl acetate/water, 8.7:1.2:1.1) .
Q. How is the purity of this compound validated in academic research?
- Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. For example, -NMR should show characteristic signals: δ 1.3 ppm (triplet, ethyl ester CH), δ 3.6–3.8 ppm (morpholine N–CH), and δ 7.3–7.5 ppm (phenyl protons) . Contaminants like hydrolyzed carboxylic acid derivatives are detectable via IR (broad O–H stretch at 2500–3000 cm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Discrepancies often arise from substituent effects at the phenyl or morpholine groups. For example, electron-withdrawing groups (e.g., nitro at the phenyl para-position) enhance metabolic stability but reduce solubility, leading to variability in IC values . Systematic SAR studies using analogs with controlled substituents (e.g., 4-nitrophenyl vs. 4-aminophenyl) are critical . Computational docking (e.g., AutoDock Vina) can further clarify target interactions by modeling steric clashes or hydrogen-bonding patterns .
Q. How can hydrolysis of the ethyl ester group be optimized for prodrug activation studies?
- Controlled hydrolysis to the carboxylic acid is achieved using LiOH in THF/HO (3:1 v/v) under reflux for 3 hours, yielding >90% conversion . Competing side reactions (e.g., oxazole ring degradation) are mitigated by avoiding strong acids and maintaining pH >10. Reaction progress is monitored via -NMR to track the ester carbonyl (δ 170 ppm) to carboxylate (δ 175 ppm) shift .
Q. What computational methods predict the compound’s physicochemical properties for drug-likeness assessment?
- Use QSAR models (e.g., SwissADME) to calculate logP (predicted ~2.8), topological polar surface area (TPSA ~75 Ų), and solubility (≈50 µM in PBS). Molecular dynamics simulations (AMBER force field) assess membrane permeability, revealing moderate passive diffusion due to the morpholine group’s hydrophilicity .
Methodological Challenges
Q. How are substituent effects at the oxazole 5-position systematically studied?
- Parallel synthesis of analogs with varied 5-substituents (e.g., methyl, trifluoromethyl, bromo) is performed via Suzuki-Miyaura coupling or nucleophilic substitution. For example, bromine at the 5-position increases electrophilicity, enhancing reactivity in cross-coupling reactions (Pd(PPh), KCO, DMF, 80°C) . LC-MS tracks reaction intermediates, while X-ray crystallography confirms regiochemistry .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Store the compound in amber vials under argon at −20°C to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products like the free carboxylic acid (via ester hydrolysis) and N-oxide derivatives (from morpholine oxidation). Degradation kinetics follow first-order models, with ≈ 18 months under recommended conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
